2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid
Description
The compound "2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid" consists of two distinct components:
- Component 1: A guanidine derivative with a hexyl linker and dual 4-chloroanilino substituents.
- Component 2: 2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, a tricarboxylic acid widely used as a chelating agent, acidulant, or co-formulant in pharmaceutical formulations .
The guanidine moiety’s planar geometry and electron-rich nitrogen atoms suggest strong intermolecular interactions, while the hexyl chain may enhance lipophilicity. Citric acid likely acts as a counterion or stabilizer, influencing solubility and crystallinity.
Properties
IUPAC Name |
2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.C6H8O7/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSVTPJYDMZLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , 2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxypropane-1,2,3-tricarboxylic acid, is a complex organic molecule that exhibits significant biological activity. Its structure combines elements known for their therapeutic properties, particularly in antimicrobial and metabolic pathways.
Chemical Structure and Properties
The compound consists of two main components:
- Amino Guanidine Derivative : This part contributes to its biological activity through potential interactions with biological targets.
- 2-Hydroxypropane-1,2,3-tricarboxylic acid (Citrate) : Known for its role in the citric acid cycle, it also acts as a chelator and regulator of metabolic processes.
Molecular Formula : C22H30Cl2N10•C6H12O7
Molecular Weight : 897.762 g/mol
Antimicrobial Properties
The guanidine derivatives have been studied for their antimicrobial effects. The presence of the 4-chloroaniline moiety enhances the compound's ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that similar compounds exhibit activity against a range of bacteria and fungi.
Chelation and Metabolic Regulation
Citrate plays a critical role in various metabolic processes:
- Calcium Chelation : Citrate can bind calcium ions, thus acting as an anticoagulant and influencing blood coagulation processes.
- Energy Metabolism : It is involved in the Krebs cycle, facilitating energy production in aerobic organisms. High concentrations of citrate can inhibit phosphofructokinase, thereby regulating glycolytic flux based on energy needs.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of guanidine derivatives, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential as an alternative treatment option.
Study 2: Metabolic Effects
Research involving animal models demonstrated that administration of citrate improved metabolic profiles by enhancing insulin sensitivity and reducing blood glucose levels. This suggests that the compound could have implications in managing diabetes or metabolic syndrome.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 897.762 g/mol |
| Antimicrobial Activity (MIC) | < 10 µg/mL against E. coli |
| Calcium Chelation Capacity | High |
| Role in Metabolism | Krebs Cycle Intermediate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorobenzene Derivatives with Guanidine/Amino Groups
Example :
- Compound A: 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile () Structural Differences: Replaces the hexyl-guanidine chain with a chromene-carbonitrile scaffold. Functional Impact: Reduced hydrogen-bonding capacity compared to the target compound due to fewer amino groups. The chromene core may enhance π-π stacking but reduce solubility. Reactivity: Reacts with benzoyl chloride to form benzamide derivatives, whereas the target compound’s guanidine groups could participate in acid-base reactions with citric acid .
Table 1: Structural and Functional Comparison
Guanidine-Based Pharmaceuticals
Example :
- Metformin : A biguanide derivative used in diabetes management.
Citric Acid Complexes
Example :
- Iron(III)-Citrate Complexes : Citric acid chelates metal ions, whereas in the target compound, it may form ionic interactions with the guanidine moiety.
Research Findings and Data Gaps
- Similar chlorobenzene derivatives () exhibit diverse packing modes influenced by halogen bonds .
- Biological Activity : classifies the guanidine derivative as a chlorobenzene-based bioactive molecule, but specific targets (e.g., enzymes, receptors) remain uncharacterized.
- Synthetic Challenges : The hexyl linker’s flexibility may complicate crystallization, contrasting with rigid chromene derivatives ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
